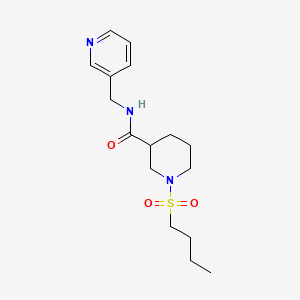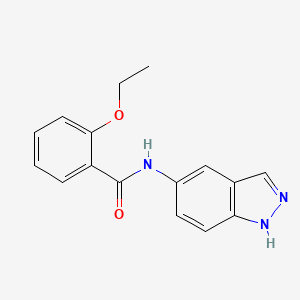
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as Boc-Pip, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. Boc-Pip belongs to the class of piperidinecarboxamide compounds and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes such as serine proteases. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to bind to the active site of these enzymes and prevent them from carrying out their physiological functions. This inhibition can lead to various physiological effects such as reduced inflammation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have inhibitory effects on enzymes such as serine proteases, which can lead to reduced inflammation and apoptosis in cancer cells. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is its high purity and stability. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide can be synthesized with a high yield and purity, which makes it ideal for use in various preclinical studies. Additionally, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have low toxicity, which makes it safe for use in lab experiments. One of the limitations of using 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays and experiments.
Orientations Futures
There are several future directions for the study of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. One of the potential areas of research is the development of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide and its effects on various physiological processes. Further research is also needed to optimize the synthesis of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide and improve its solubility in water. Overall, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has shown promising results in various preclinical studies and has the potential to be a valuable tool in drug discovery and development.
Méthodes De Synthèse
The synthesis of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide involves the reaction of 3-piperidinecarboxylic acid with butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N-protected pyridine-3-methanamine to yield 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. The overall yield of this reaction is around 70%, and the purity of the final product can be increased through various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes such as serine proteases, which are involved in various physiological processes such as blood coagulation, inflammation, and apoptosis. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has also been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-2-3-10-23(21,22)19-9-5-7-15(13-19)16(20)18-12-14-6-4-8-17-11-14/h4,6,8,11,15H,2-3,5,7,9-10,12-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLHRIGVTCZBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5463878.png)
![N-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5463880.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5463888.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]threoninate](/img/structure/B5463902.png)
![1-methyl-4-[3-(propoxymethyl)-1-pyrrolidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5463914.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)

![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5463929.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5463933.png)
![(3S*,4R*)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463937.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5463946.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5463976.png)